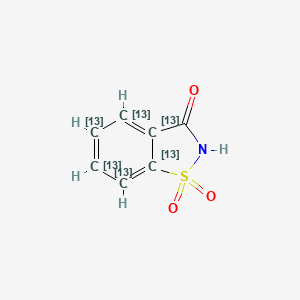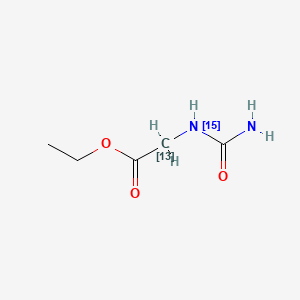
4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Desmethoxypropoxyl-4-chloro Rabeprazole, also known as Rabeprazole EP Impurity H or Lansoprazole EP Impurity F, is a process impurity of Rabeprazole . Its IUPAC name is 2-[(4-chloro-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole .
Molecular Structure Analysis
The molecular formula of 4-Desmethoxypropoxyl-4-chloro Rabeprazole is C14H12ClN3OS . The molecular weight is 305.79 . The InChI code is 1S/C14H12ClN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18) .Physical and Chemical Properties Analysis
4-Desmethoxypropoxyl-4-chloro Rabeprazole is a tan solid . It has a melting point of 128-130°C . The predicted boiling point is 564.1±60.0 °C, and the predicted density is 1.50±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of 4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone and related compounds have been documented. This includes the synthesis of metabolites and related substances of Rabeprazole, an anti-ulcerative drug (Reddy, Mukkanti, Bhaskar, & Reddy, 2008).
Applications in Corrosion Inhibition
- Research shows that Rabeprazole sulfide, a related compound, can act as a corrosion inhibitor for mild steel in acidic solutions. This highlights potential industrial applications beyond its pharmaceutical use (Pavithra, Venkatesha, Kumar, & Tondan, 2012).
Microbial Synthesis
- A study on the microbial oxidation of a related compound of this compound into Rabeprazole, a proton pump inhibitor, reveals potential for biotechnological production methods (Yoshida, Kito, Tsujii, & Nagasawa, 2001).
Photodegradation Studies
- Studies have been conducted to understand the photodegradation of Rabeprazole sodium and its impurities, including this compound. These studies are crucial for ensuring the stability and efficacy of the drug (Garcia, Nudelman, Steppe, & Schapoval, 2008).
Spectrophotometric Analysis
- Quantitative analysis of Rabeprazole sodium, the parent compound of this compound, in commercial dosage forms has been explored using spectrophotometry. This underscores its importance in quality control and pharmaceutical analysis (Rahman, Bano, & Azmi, 2008).
Pharmacokinetics and Metabolism
- The pharmacokinetic profile and metabolism of Rabeprazole, including its enantiomers and metabolites, have been studied in various contexts, offering insights into its absorption, distribution, metabolism, and excretion (Uno et al., 2005).
Mécanisme D'action
Target of Action
The primary target of 4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone is the proton pump . This pump is a key component in the final step of gastric acid secretion in the stomach’s parietal cells .
Mode of Action
As a proton pump inhibitor , this compound works by blocking the action of the proton pump, thereby reducing the production of stomach acid . This results in a decrease in gastric acidity, providing relief from conditions associated with excessive stomach acid.
Biochemical Pathways
The inhibition of the proton pump disrupts the gastric acid secretion pathway . This disruption leads to a decrease in the acidity of the stomach, which can affect various downstream effects such as the digestion process and the body’s ability to absorb certain nutrients.
Pharmacokinetics
This compound is metabolized in the liver by CYP2C19 and CYP3A4 . Approximately 30% of its dosage is excreted in urine as metabolites . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for understanding its pharmacological effect.
Result of Action
The primary result of the action of this compound is the reduction of gastric acid production . This can provide relief from conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome, which are all associated with excessive stomach acid.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and effectiveness can be affected by the presence of food in the stomach. It has been noted that food and antacids have little impact on the bioavailability of this compound, and there is no interaction between it and antacids .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone are not well-studied. As a process impurity of Rabeprazole, it may share some biochemical properties with Rabeprazole. The nature of these interactions involves the formation of a covalent bond with the sulfhydryl group of the cysteine residues on the proton pump, leading to the inhibition of acid secretion.
Cellular Effects
Rabeprazole, the parent compound, is known to inhibit gastric acid secretion by blocking the final step in the production of gastric acid. This leads to a decrease in gastric acidity and provides a more favorable gastric pH for the healing of ulcers.
Molecular Mechanism
Rabeprazole, the parent compound, acts by irreversibly inhibiting the H+/K+ ATPase in the stomach lining. The H+/K+ ATPase is the proton pump of the gastric parietal cell and is involved in the final step of gastric acid production.
Metabolic Pathways
Rabeprazole is metabolized in the liver primarily by cytochrome P450 (CYP) 3A4 and 2C19.
Propriétés
IUPAC Name |
2-[(4-chloro-3-methylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9-10(15)6-7-16-13(9)8-21(19,20)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKATQAAEKWYKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675801 |
Source


|
| Record name | 2-[(4-Chloro-3-methylpyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-27-1 |
Source


|
| Record name | 2-[(4-Chloro-3-methylpyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)





![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)



